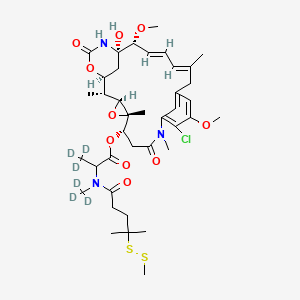

Maytansinoid DM4 impurity 2-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H56ClN3O10S2 |

|---|---|

Molecular Weight |

832.5 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3,3,3-trideuterio-2-[[4-methyl-4-(methyldisulfanyl)pentanoyl]-(trideuteriomethyl)amino]propanoate |

InChI |

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24?,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3 |

InChI Key |

LTLNAIFGVAUBEJ-AOJRJVLRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SSC)C([2H])([2H])[2H] |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Maytansinoid DM4 Impurities: A Case Study of a Deuterated Analog

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth technical overview of the methodologies and analytical strategies required for the isolation, identification, and structural elucidation of impurities related to the potent antibody-drug conjugate (ADC) payload, Maytansinoid DM4. It uses a specific deuterated impurity, referenced commercially as "Maytansinoid DM4 Impurity 2-d6," as a case study to illustrate the principles of impurity characterization.

Introduction to Maytansinoid DM4 and the Imperative of Impurity Profiling

Maytansinoid DM4 is a highly potent cytotoxic agent and a derivative of maytansine, a natural ansa macrolide[][2]. Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells[][4]. This potency makes it a critical payload for ADCs, where it is linked to a monoclonal antibody to target tumor cells specifically[5][6].

The complexity of the DM4 molecule (Figure 1) and its synthesis process can lead to the formation of various related impurities[7][8]. In pharmaceutical development, particularly for potent compounds like DM4, the detection, identification, and control of impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product[9][10]. An impurity is any component of the drug substance that is not the chemical entity defined as the active ingredient[7]. Even at trace levels, these impurities can possess significant toxicity or impact the stability and therapeutic efficacy of the ADC.

A "d6" impurity, such as the focus of this guide, indicates a deuterated analog containing six deuterium (B1214612) atoms. Such stable isotope-labeled molecules are invaluable as internal standards in quantitative bioanalytical methods, like liquid chromatography-mass spectrometry (LC-MS), due to their chemical and chromatographic similarity to the analyte of interest[11][12]. While the "d6" version is a tool for analysis, the primary challenge for a researcher is to elucidate the structure of the parent, non-deuterated impurity.

A Systematic Approach to Impurity Structure Elucidation

The structural elucidation of an unknown impurity is a multi-step process that relies on a suite of advanced analytical techniques. The general workflow involves isolation and purification, followed by spectroscopic analysis to piece together the molecular structure.

Experimental Protocols

Protocol 1: Isolation by Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating impurities from the main active pharmaceutical ingredient (API)[10].

-

System: Preparative HPLC system with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size) is typically effective for maytansinoids.

-

Mobile Phase: A gradient elution is employed to achieve optimal separation.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program:

-

0-5 min: 30% B

-

5-40 min: Linear gradient from 30% to 95% B

-

40-45 min: Hold at 95% B

-

45-50 min: Return to 30% B and equilibrate

-

-

Flow Rate: 20 mL/min

-

Detection: UV detection at 254 nm and 280 nm.

-

Procedure: The crude DM4 sample is dissolved in a suitable solvent (e.g., DMSO or Acetonitrile) and injected onto the column. Fractions corresponding to the impurity peak of interest are collected, pooled, and the solvent is removed under vacuum to yield the isolated impurity.

Protocol 2: Mass Spectrometry Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and elemental composition of the impurity[13][14].

-

System: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass measurement.

-

Ionization Mode: Positive ESI is typically used for maytansinoids.

-

Procedure for HRMS:

-

The isolated impurity is dissolved in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

The solution is infused directly into the mass spectrometer.

-

A full scan spectrum is acquired to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

-

The elemental composition is calculated from the accurate mass.

-

-

Procedure for Tandem MS (MS/MS):

-

The molecular ion of the impurity is selected in the first mass analyzer.

-

The selected ion is subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

The resulting fragment ions are analyzed in the second mass analyzer.

-

The fragmentation pattern is compared to that of the parent DM4 molecule to identify the site of structural modification.

-

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive, unambiguous structural information by mapping the atomic connectivity of the molecule[15][16].

-

System: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is crucial for analyzing small quantities of isolated impurities.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are common choices.

-

Experiments:

-

1D NMR:

-

¹H NMR: Provides information on the number, type, and connectivity of protons.

-

¹³C NMR: Shows the number and type of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for assembling the molecular skeleton.

-

-

-

Procedure: The purified impurity is dissolved in the deuterated solvent, and a suite of NMR experiments is performed. The resulting spectra are meticulously analyzed to assign all proton and carbon signals and establish the complete molecular structure.

Data Presentation and Interpretation: Case Study of Impurity 2

Analysis of "Maytansinoid DM4 Impurity 2" and its deuterated analog "2-d6" would yield data that can be systematically compared to the parent DM4 molecule.

Molecular Formula and Mass Spectrometry Data

The initial HRMS analysis provides the molecular formula, which is the first clue to the structural difference.

| Compound | Molecular Formula | Molecular Weight (Monoisotopic) | Observed [M+H]⁺ (m/z) | Inferred Modification from DM4 |

| Maytansinoid DM4 | C₃₈H₅₄ClN₃O₁₀S | 779.3218 | 780.3291 | Reference |

| Impurity 2 | C₃₉H₅₆ClN₃O₁₀S₂ | 825.3126 | 826.3199 | + C H₂ S |

| Impurity 2-d6 | C₃₉H₅₀D₆ClN₃O₁₀S₂ | 831.3503 | 832.3576 | + C H₂ S ; + 6D - 6H |

| Table 1: Comparative quantitative data from high-resolution mass spectrometry. |

The data clearly indicates that Impurity 2 has an additional C, 2 H, and 1 S atom compared to the parent DM4. This strongly suggests a modification involving the addition of a thio-methyl (-S-CH₃) or a related functional group, with the most likely site of modification being the free thiol on the DM4 side chain. The "d6" version is consistent with this, where deuterium atoms likely replace protons on methyl groups for use as a non-interfering internal standard[17][18].

Logical Relationship Diagram

The relationship between DM4, its impurity, and the deuterated standard can be visualized as follows.

Conclusion

The structural elucidation of impurities is a critical and legally mandated aspect of drug development. For complex molecules like Maytansinoid DM4, a systematic and multi-technique approach is essential. By combining the separation power of HPLC with the detailed analytical capabilities of high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently identify and characterize unknown structures. The existence of commercially available deuterated standards, such as "this compound," underscores the importance of this process, providing the necessary tools for accurate quantification once the structure of the parent impurity has been fully elucidated. This rigorous analytical characterization ensures the quality, safety, and consistency of ADC therapeutics.

References

- 2. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmafocusamerica.com [pharmafocusamerica.com]

- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 8. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 13. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. lcms.cz [lcms.cz]

Maytansinoid DM4 degradation pathways leading to impurity 2

An In-depth Technical Guide to the Degradation Pathways of Maytansinoid DM4 Leading to Impurity 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids, including DM4 (N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine), are highly potent microtubule-targeting agents used as cytotoxic payloads in antibody-drug conjugates (ADCs) for cancer therapy.[1][][3] The stability of the maytansinoid payload is critical for the efficacy and safety of the ADC. Degradation of DM4 can lead to the formation of impurities, which may have altered potency and toxicity profiles. This technical guide provides a comprehensive overview of the known and potential degradation pathways of Maytansinoid DM4, with a specific focus on the formation of a notable degradation product, herein referred to as "impurity 2". While the exact structure of "impurity 2" is not publicly defined and may be specific to internal pharmaceutical development, this guide will postulate a likely structure based on the known chemical liabilities of the maytansinoid scaffold.

This guide will detail the metabolic and chemical degradation pathways, present quantitative data on DM4 stability and cytotoxicity, provide detailed experimental protocols for the analysis of DM4 and its impurities, and visualize the degradation pathways using Graphviz diagrams.

Maytansinoid DM4 Degradation Pathways

The degradation of Maytansinoid DM4 can be broadly categorized into two main pathways: metabolic degradation, which occurs in vivo when DM4 is part of an ADC, and chemical degradation, which can occur during manufacturing, storage, or under various stress conditions.

Metabolic Degradation of DM4-containing ADCs

When a DM4-containing ADC is administered, it undergoes a series of steps leading to the release and metabolism of the DM4 payload.[4][5]

-

Internalization and Lysosomal Trafficking: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis. The ADC is then trafficked to the lysosomes.[4]

-

Proteolytic Cleavage of the Antibody: Inside the lysosome, the antibody component of the ADC is degraded by proteases.[4]

-

Linker Cleavage and DM4 Release: The nature of the linker between the antibody and DM4 dictates the release mechanism. For ADCs with a disulfide linker, the linker is cleaved in the reducing environment of the cell, releasing the free thiol-containing DM4.[4][5]

-

Formation of Metabolites: Once released, DM4 can undergo further metabolism. A key metabolic pathway is the S-methylation of the thiol group to form S-methyl-DM4.[4][5] This metabolite is highly potent and, due to its increased lipophilicity, can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect".[4]

-

Further Oxidation: S-methyl-DM4 can be further oxidized in the liver to form S-methyl sulfoxide (B87167) and S-methyl-sulfone derivatives, which are less cytotoxic.[6]

Chemical Degradation of DM4

Maytansinoid DM4, as a complex organic molecule, is susceptible to degradation under various chemical conditions, which can lead to the formation of process-related impurities or degradation products during storage. Forced degradation studies are often employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8] The primary chemical degradation pathways for maytansinoids include hydrolysis, oxidation, and photolysis.

Postulated Formation of Impurity 2 via Oxidation

While the definitive structure of "impurity 2" is not publicly available, a plausible hypothesis is that it is an oxidation product of the maytansinoid core. The ansamacrolide structure of maytansinoids contains several sites susceptible to oxidation. Oxidation is a common degradation pathway for complex molecules and can be induced by exposure to air, light, or oxidizing agents.[9]

A likely site of oxidation on the DM4 molecule is the tertiary amine within the macrocycle, which can be oxidized to an N-oxide. This transformation would significantly alter the polarity and potentially the biological activity of the molecule.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and cytotoxicity of Maytansinoid DM4 and its metabolites.

Table 1: In Vitro Cytotoxicity of Maytansinoids

| Compound | IC50 (mol/L) on KB cells | Reference |

| S-methyl-DM4 | 6.0 x 10⁻¹¹ | [4] |

| PA-May (Anilino-Maytansinoid) | 7.0 x 10⁻¹¹ | [4] |

Table 2: Stability of DM4 in Human Plasma

| Time (hours) | Free DM4 (%) | Reference |

| 0.5 | ~3 | [10] |

| 24 | ~3 | [10] |

Experimental Protocols

This section provides detailed methodologies for the analysis of Maytansinoid DM4 and its degradation products.

Stability-Indicating HPLC-DAD Method for DM4 and S-Me-DM4

This method is suitable for the simultaneous quantification of DM4 and its primary metabolite, S-methyl-DM4.[10]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., GraceSmart RP18), thermostated at 40 °C.

-

Mobile Phase: Isocratic elution with a mixture of milliQ water and methanol (B129727) (25:75, v/v), both acidified with 0.1% v/v formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 254 nm.

-

Sample Preparation:

-

Perform protein precipitation of plasma samples with acetonitrile (B52724).

-

Dry 1 mL of the supernatant.

-

Reconstitute the sample in N,N-Dimethylacetamide (DMA).

-

Inject directly into the HPLC system.

-

-

Validation Parameters:

-

Linearity: 0.06–20 µg/mL.

-

LOD: 0.025 µg/mL for both analytes.

-

LOQ: 0.06 µg/mL for both analytes.

-

Intra-day Precision (RSD%): 2.3–8.2%.

-

Inter-day Precision (RSD%): 0.7–10.1%.

-

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Maytansinoid DM4 to identify potential degradation products.[7][11]

-

Stock Solution Preparation: Prepare a stock solution of DM4 in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 4 hours.

-

Oxidative Degradation: Treat the stock solution with a suitable concentration of an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period.

-

Thermolytic Degradation: Expose the solid DM4 powder to dry heat (e.g., 80°C) for 48 hours.

-

-

Sample Analysis:

-

Prior to analysis, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method to separate and identify the degradation products.

-

LC-MS/MS for Identification of Degradation Products

For the structural elucidation of unknown impurities, a combination of liquid chromatography and tandem mass spectrometry is highly effective.[12][13]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC or UHPLC system.

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Analysis:

-

Obtain the accurate mass of the parent ion of the impurity to determine its elemental composition.

-

Perform MS/MS fragmentation studies at different collision energies to generate a detailed fragmentation pattern.

-

Compare the fragmentation pattern of the impurity with that of the parent drug (DM4) to identify the site of modification.

-

For definitive structural elucidation, the impurity can be isolated using preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of Maytansinoid DM4.

References

- 1. Payload-dependent photostability of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ricerca.unich.it [ricerca.unich.it]

- 11. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of DM4 Impurity 2-d6

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibody-drug conjugates (ADCs), the maytansinoid DM4 has emerged as a potent cytotoxic payload. The rigorous characterization of DM4 and its related impurities is paramount for ensuring the safety and efficacy of these targeted cancer therapeutics. This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of a specific deuterated impurity, DM4 Impurity 2-d6. This document outlines the putative structure of this impurity, details the experimental protocols for its analysis, and presents a logical workflow for its characterization, offering a comprehensive resource for researchers in the field.

Understanding the Analyte: DM4 and its Impurity

DM4 is a synthetic derivative of the natural product maytansine, featuring a disulfide-containing side chain that allows for its conjugation to monoclonal antibodies. "DM4 Impurity 2" is understood to be a process-related impurity formed during the synthesis of DM4. Based on the common synthetic routes of maytansinoids, it is hypothesized that Impurity 2 is a disulfide dimer of DM4. The "d6" designation indicates the presence of six deuterium (B1214612) atoms, most likely located on the two N-methyl groups of the alanine (B10760859) ester side chains to prevent their exchange in protic solvents, a common practice for creating internal standards for quantitative mass spectrometry.

Table 1: Molecular Information of DM4 and DM4 Impurity 2-d6

| Compound | Molecular Formula | Exact Mass (Da) |

| DM4 | C₃₈H₅₄ClN₃O₁₀S | 780.32 |

| DM4 Impurity 2 (non-deuterated) | C₇₆H₁₀₆Cl₂N₆O₂₀S₂ | 1558.62 |

| DM4 Impurity 2-d6 | C₇₆H₉₄D₁₂Cl₂N₆O₂₀S₄ | 1634.61 |

Proposed Fragmentation Pathway of DM4 Impurity 2-d6

The fragmentation of maytansinoids in mass spectrometry is typically initiated by cleavage at the ester linkage of the C-3 side chain and fragmentation within the side chain itself. For the dimeric DM4 Impurity 2-d6, collision-induced dissociation (CID) is expected to yield several characteristic product ions. The primary fragmentation event is anticipated to be the cleavage of the disulfide bond, leading to the formation of monomeric DM4-d6 radical cations. Subsequent fragmentation of these monomers would then proceed along established pathways for DM4.

A proposed fragmentation pathway is visualized in the following diagram:

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspects of the biological activity of Maytansinoid DM4, a potent microtubule-targeting agent, and its related impurities. As a key component in the development of Antibody-Drug Conjugates (ADCs), understanding the activity of not only the parent compound but also its impurities is paramount for ensuring the safety, efficacy, and quality of these targeted cancer therapeutics. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Maytansinoid DM4 and the Importance of Impurity Profiling

Maytansine (B1676224) and its derivatives, collectively known as maytansinoids, are highly potent cytotoxic agents that function by inhibiting microtubule polymerization, a critical process for cell division.[1] This mechanism leads to mitotic arrest and subsequent apoptosis in cancer cells.[1] Ravtansine (DM4) is a synthetic, thiol-containing derivative of maytansine designed for conjugation to monoclonal antibodies, forming ADCs that selectively deliver the cytotoxic payload to tumor cells.[][3]

The manufacturing process of DM4 can result in the formation of various related impurities. These impurities may arise from starting materials, intermediates, by-products of the synthesis, or degradation of the final product. Even at trace levels, these impurities can potentially impact the therapeutic performance and safety profile of the final drug product. Therefore, a thorough biological evaluation of these impurities is a critical aspect of drug development and regulatory compliance.

Quantitative Biological Activity Data

While extensive research has been conducted on the biological activity of DM4 and its primary metabolite, S-Methyl-DM4, publicly available data on the specific biological activities of other named DM4 impurities is limited. The following tables summarize the known quantitative data for DM4 and S-Methyl-DM4, providing a benchmark for the evaluation of any identified impurities.

Table 1: In Vitro Cytotoxicity of Maytansinoid DM4

| Compound | Cell Line | IC50 Value | Assay Type | Reference |

| DM4 | SK-BR-3 | 0.3 - 0.4 nmol/L | Cell Viability Assay | [4] |

Table 2: Inhibition of Microtubule Assembly

| Compound | IC50 Value (µmol/L) | Assay Type | Reference |

| Maytansine | 1 ± 0.02 | Tubulin Polymerization Assay | [5] |

| S-Methyl-DM1 | 4 ± 0.1 | Tubulin Polymerization Assay | [5] |

| S-Methyl-DM4 | 1.7 ± 0.4 | Tubulin Polymerization Assay | [5] |

S-Methyl-DM4 is a key metabolite of DM4 and its activity is crucial for the overall efficacy of DM4-containing ADCs.[6]

Experimental Protocols

To ensure consistent and reliable evaluation of the biological activity of Maytansinoid DM4 and its impurities, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method for assessing the cytotoxic effects of a compound on cultured cell lines.

Materials:

-

Target cancer cell lines (e.g., SK-BR-3, HT-29)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

96-well flat-bottom microplates

-

Maytansinoid DM4, impurities, and control compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of DM4 and its impurities in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][8]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein (>99% pure)

-

GTP (Guanosine-5'-triphosphate) solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C

-

Maytansinoid DM4, impurities, and control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, vinblastine (B1199706) as an inhibitor)

Procedure:

-

Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer. Prepare a GTP stock solution.

-

Reaction Setup: In a pre-warmed 96-well plate, add the test compounds at various concentrations.

-

Initiation of Polymerization: To each well, add the tubulin solution and GTP (to a final concentration of 1 mM).

-

Monitoring Polymerization: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value for inhibition of polymerization by plotting the percentage of inhibition (relative to a vehicle control) against the logarithm of the compound concentration.[5]

Visualizing Mechanisms and Workflows

Graphical representations of biological pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using the DOT language.

Signaling Pathway of Maytansinoid-Induced Cytotoxicity

Maytansinoids like DM4 exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for mitosis. This disruption leads to cell cycle arrest and ultimately apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Testing

A clear workflow is crucial for the systematic evaluation of the biological activity of DM4 and its impurities.

General Mechanism of a DM4-based Antibody-Drug Conjugate (ADC)

DM4 is frequently used as a payload in ADCs. This diagram illustrates the general mechanism by which these targeted therapies work.

Conclusion and Future Directions

The biological activity of Maytansinoid DM4 as a potent anti-mitotic agent is well-established. However, a comprehensive understanding of the biological impact of its related impurities is crucial for the development of safe and effective DM4-based therapeutics. This guide provides the foundational knowledge and methodologies required for such an evaluation.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ricerca.unich.it [ricerca.unich.it]

- 4. researchgate.net [researchgate.net]

- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

An In-depth Technical Guide to the Synthesis and Characterization of Stable Isotope Labeled DM4 Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the cytotoxic agent DM4 and its stable isotope-labeled analogues and impurities. DM4, a potent maytansinoid, is a critical component of several antibody-drug conjugates (ADCs). Understanding its impurity profile is paramount for ensuring the safety and efficacy of these targeted cancer therapeutics. The use of stable isotope-labeled standards is indispensable for the accurate quantification of DM4 and its related substances in various matrices during drug development.

This document details the synthetic pathways for preparing stable isotope-labeled DM4, outlines methods for identifying and synthesizing its principal impurities, and provides comprehensive experimental protocols for their characterization using modern analytical techniques.

Synthesis of Stable Isotope Labeled DM4

The synthesis of stable isotope-labeled DM4 typically involves the introduction of isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the molecule. This can be achieved by utilizing labeled precursors in the final steps of the synthesis. A common strategy involves the acylation of maytansinol (B1676226) with a labeled N-methyl-L-alanine side chain.

1.1. Synthesis of a Deuterated DM4 Side Chain Precursor

A deuterated analog of the DM4 side chain can be prepared to introduce a stable isotope label. For example, deuterium atoms can be incorporated into the pentanoyl group.

Experimental Protocol: Synthesis of Deuterated N-methyl-N-(4-mercapto-4-methyl-1-oxopentyl)-L-alanine

-

Step 1: Synthesis of deuterated 4-mercapto-4-methylpentanoic acid. This can be achieved through various established methods for deuteration, such as acid- or base-catalyzed H/D exchange at positions alpha to a carbonyl group using D₂O, or by using deuterated starting materials.

-

Step 2: Disulfide formation. The deuterated 4-mercapto-4-methylpentanoic acid is reacted with methyl methanethiolsulfonate (MeSSO₂Me) to form the corresponding disulfide.

-

Step 3: Coupling with N-methyl-L-alanine. The resulting deuterated disulfide-containing carboxylic acid is activated (e.g., as an N-hydroxysuccinimide ester) and then coupled with N-methyl-L-alanine to yield the deuterated side chain precursor.

1.2. Final Synthesis of Stable Isotope Labeled DM4

The isotopically labeled side chain is then conjugated to maytansinol to produce the final labeled DM4 molecule.

Experimental Protocol: Acylation of Maytansinol

-

Dissolve maytansinol and the stable isotope-labeled N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), along with a catalyst like zinc chloride (ZnCl₂).

-

Stir the reaction at room temperature under an inert atmosphere until completion, monitoring by a suitable chromatographic method (e.g., TLC or HPLC).

-

Purify the reaction mixture using column chromatography on silica (B1680970) gel to obtain the stable isotope-labeled DM4.

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of stable isotope labeled DM4.

Identification and Synthesis of DM4 Impurities

Impurities in DM4 can arise from the manufacturing process or from degradation. Forced degradation studies are essential for identifying potential degradation products. The most well-characterized impurity is S-methyl-DM4, a metabolite that can also be formed through chemical processes.

2.1. Forced Degradation Studies

Forced degradation studies expose DM4 to harsh conditions to accelerate its decomposition and identify potential impurities.

Experimental Protocol: Forced Degradation of DM4

-

Acidic Hydrolysis: Dissolve DM4 in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Dissolve DM4 in a solution of 0.1 M NaOH and maintain at room temperature for 8 hours.

-

Oxidative Degradation: Treat a solution of DM4 with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid sample of DM4 at 105°C for 48 hours.

-

Photodegradation: Expose a solution of DM4 to UV light (e.g., 254 nm) for an extended period.

-

Analyze the stressed samples by a stability-indicating HPLC method to profile the degradation products.

2.2. Synthesis of S-methyl-DM4 Impurity

S-methyl-DM4 is a known metabolite and a potential impurity that can be synthesized for use as a reference standard.[1]

Experimental Protocol: Synthesis of S-methyl-DM4

-

Dissolve DM4 in N,N-dimethylformamide (DMF).

-

Add an excess of methyl iodide and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction mixture overnight at room temperature.

-

Purify the product by reverse-phase preparatory HPLC to obtain S-methyl-DM4.[1]

Diagram of DM4 Degradation and Impurity Formation

Caption: Potential degradation pathways and impurity formation of DM4.

Characterization of Stable Isotope Labeled DM4 and Impurities

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of stable isotope-labeled DM4 and its impurities.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of DM4 and its related substances. A stability-indicating method should be developed to separate the main component from all potential impurities.

Experimental Protocol: HPLC Analysis

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 30% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Column Temperature: 40°C.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification and quantification of DM4 and its impurities. For stable isotope-labeled compounds, mass spectrometry confirms the incorporation of the label and its isotopic purity.

Experimental Protocol: LC-MS/MS Analysis

-

LC System: Utilize the HPLC conditions described above.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) for Quantification:

-

DM4: A potential transition is m/z 780.4 -> 216.2.

-

S-methyl-DM4: A potential transition is m/z 794.4 -> 216.2.

-

For stable isotope-labeled analogs, the precursor ion m/z will be shifted according to the mass of the incorporated isotopes. For example, for a d6-DM4, the precursor ion would be expected at m/z 786.4.

-

-

Full Scan and Product Ion Scan: To identify unknown impurities and elucidate their structures.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is crucial for the definitive identification of DM4 and its impurities. For stable isotope-labeled compounds, NMR can confirm the position of the label.

Experimental Protocol: NMR Analysis

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

-

Spectra to Acquire:

-

¹H NMR

-

¹³C NMR

-

2D NMR experiments such as COSY, HSQC, and HMBC for complete structural elucidation.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Presentation

The following tables summarize typical characterization data for DM4 and its S-methyl impurity. The exact mass and NMR shifts for stable isotope-labeled analogs would need to be determined experimentally.

Table 1: HPLC and Mass Spectrometry Data

| Compound | Typical Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragment (m/z) |

| DM4 | 12.5 | 780.4 | 216.2 |

| S-methyl-DM4 | 13.2 | 794.4 | 216.2 |

| Deuterated DM4 (e.g., d6) | ~12.5 | 786.4 | 216.2 |

Table 2: Representative ¹H NMR Data for DM4 (in CDCl₃)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic protons | 6.2 - 7.3 | m |

| Vinyl protons | 5.7 - 6.8 | m |

| OCH₃ | ~3.3, ~4.0 | s |

| NCH₃ | ~2.8 | s |

| Aliphatic protons | 0.8 - 4.8 | m |

Table 3: Representative ¹³C NMR Data for DM4 (in CDCl₃)

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyls | 168 - 175 |

| Aromatic/Olefinic carbons | 110 - 160 |

| Carbons adjacent to oxygen | 55 - 85 |

| Carbons adjacent to nitrogen | 30 - 60 |

| Aliphatic carbons | 15 - 50 |

Metabolic Pathway of DM4

When administered as part of an ADC with a cleavable disulfide linker, DM4 is released inside the target cell. The primary metabolic pathway involves the S-methylation of the free thiol group.

Diagram of DM4 Metabolic Pathway

Caption: Intracellular metabolic activation of a DM4-containing ADC.

Conclusion

The synthesis and rigorous characterization of stable isotope-labeled DM4 and its impurities are critical for the successful development of safe and effective antibody-drug conjugates. The methodologies and data presented in this guide provide a framework for researchers and scientists to produce and analyze these important compounds, ultimately contributing to the advancement of targeted cancer therapies. A thorough understanding of potential impurities and the use of well-characterized stable isotope-labeled standards are essential for robust bioanalytical method development and regulatory compliance.

References

Understanding the Role of DM4 Impurities in ADC Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stability of Antibody-Drug Conjugates (ADCs) is a critical quality attribute that directly impacts their safety and efficacy. For ADCs utilizing the potent maytansinoid cytotoxin, DM4, understanding and controlling impurities is paramount to ensuring a stable and effective therapeutic. This technical guide provides a comprehensive overview of the role of DM4-related impurities in the stability of ADCs, with a focus on degradation pathways, analytical methodologies for detection and quantification, and strategies for stability assessment.

The Impact of DM4 and its Impurities on ADC Stability

Maytansinoids like DM4 are highly hydrophobic molecules. Their conjugation to a monoclonal antibody (mAb) can significantly alter the physicochemical properties of the protein, potentially leading to instability.[1][2] Impurities related to the DM4 payload or the linker chemistry can further exacerbate these stability issues.

The primary stability concerns for DM4-containing ADCs include:

-

Aggregation: The increased hydrophobicity of the ADC due to the DM4 payload can promote self-association and the formation of high-molecular-weight (HMW) species.[3][4] DM4-related impurities, particularly those with increased hydrophobicity, can act as nuclei for aggregation, accelerating this degradation pathway.

-

Fragmentation: Instability of the linker or the antibody itself can lead to the generation of fragments. Certain impurities may catalyze these degradation reactions.

-

Deconjugation: Premature cleavage of the linker can release the cytotoxic DM4 payload, leading to off-target toxicity and reduced efficacy. Impurities within the linker can affect its stability.[5] The stability of the linker is crucial for the therapeutic index of the ADC.[5]

-

Changes in Drug-to-Antibody Ratio (DAR): Deconjugation or degradation of the payload can lead to a decrease in the average DAR over time, impacting the potency of the ADC.[6]

Data on DM4 Impurity Impact

While the qualitative impact of hydrophobicity and impurities on ADC stability is well-recognized, specific quantitative data correlating the levels of individual DM4 impurities with stability metrics are not widely available in the public domain. Such data is often proprietary. However, the following tables summarize the types of quantitative data that are critical to collect during ADC development to understand and control the impact of DM4 impurities.

Table 1: Quantitative Analysis of ADC Aggregation

| Parameter Measured | Analytical Technique(s) | Purpose | Example of Data Interpretation |

| Percentage of High Molecular Weight (HMW) Species | Size Exclusion Chromatography (SEC) | To quantify the extent of aggregation. | An increase in %HMW species over time during a stability study indicates aggregation. A higher rate of increase may be correlated with higher levels of specific hydrophobic impurities. |

| Average Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To monitor the formation and growth of aggregates. | An increase in the average particle size and PDI suggests the formation of larger, more heterogeneous aggregates. |

Table 2: Quantitative Analysis of ADC Fragmentation and DAR

| Parameter Measured | Analytical Technique(s) | Purpose | Example of Data Interpretation |

| Percentage of Low Molecular Weight (LMW) Species | Size Exclusion Chromatography (SEC), CE-SDS | To quantify the extent of fragmentation. | An increase in %LMW species points to degradation of the antibody or linker. |

| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), UV/Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules per antibody and monitor its change over time. | A decrease in the average DAR during a stability study indicates deconjugation or degradation of the payload. |

| Free DM4 and Related Impurities | Reversed-Phase HPLC (RP-HPLC), LC-MS | To quantify the amount of unconjugated payload and its degradation products. | The presence and increase of free DM4 or specific impurities can indicate linker instability. The Lower Limit of Quantification (LLOQ) for free DM4 can be as low as 0.50 ng/mL by LC-MS/MS.[5] |

Experimental Protocols for Stability and Impurity Analysis

A multi-faceted analytical approach is required to thoroughly characterize the stability of DM4-containing ADCs and to detect and quantify related impurities. Forced degradation studies are instrumental in identifying potential degradation pathways and products.[7][8]

Forced Degradation Study

Objective: To identify potential degradation pathways and products of the ADC under stress conditions, which helps in developing stability-indicating analytical methods.

General Protocol:

-

Sample Preparation: Prepare solutions of the ADC at a defined concentration in a relevant buffer.

-

Stress Conditions: Expose the ADC samples to a range of stress conditions, including:

-

Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 50°C) for various durations.

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

Oxidative Stress: Add an oxidizing agent (e.g., hydrogen peroxide).

-

pH Stress: Adjust the pH to acidic and basic conditions (e.g., pH 3 and pH 9).

-

Mechanical Stress: Subject the sample to agitation or freeze-thaw cycles.

-

-

Analysis: At predetermined time points, analyze the stressed samples alongside a control sample (stored at -80°C) using a suite of analytical methods as described below.

Size Exclusion Chromatography (SEC) for Aggregation and Fragmentation Analysis

Objective: To separate and quantify high-molecular-weight (HMW) aggregates and low-molecular-weight (LMW) fragments from the monomeric ADC.

Materials:

-

HPLC system with a UV detector

-

SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

-

Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

Protocol:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a defined amount of the ADC sample (e.g., 100 µg).

-

Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions.

-

Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to HMW species, the monomer, and LMW species to determine their relative percentages.

Hydrophobic Interaction Chromatography (HIC) for DAR and Impurity Profiling

Objective: To separate ADC species with different drug-to-antibody ratios (DAR) and to profile hydrophobic impurities.

Materials:

-

HPLC system with a UV detector

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Protocol:

-

System Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% A) at a defined flow rate (e.g., 0.8 mL/min).

-

Sample Injection: Inject the ADC sample.

-

Gradient Elution: Apply a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) to elute the ADC species based on their hydrophobicity.

-

Data Analysis: Monitor the chromatogram at 280 nm. The peaks eluting at different retention times correspond to species with different DARs (higher DAR species are more hydrophobic and elute later). The average DAR can be calculated from the peak areas.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Free DM4 and Impurity Quantification

Objective: To separate and quantify free DM4 and other small molecule impurities.

Materials:

-

HPLC system with a UV or MS detector

-

RP-HPLC column (e.g., C18 column)

-

Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in water)

-

Mobile Phase B: Organic solvent with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in acetonitrile)

Protocol:

-

Sample Preparation: Precipitate the protein from the ADC sample (e.g., with acetonitrile) to release the free small molecules. Centrifuge and collect the supernatant.

-

System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B.

-

Sample Injection: Inject the prepared supernatant.

-

Gradient Elution: Apply a gradient of increasing organic phase (Mobile Phase B) to elute the hydrophobic small molecules.

-

Data Analysis: Monitor the chromatogram at a wavelength specific for the payload (e.g., 252 nm for maytansinoids). Quantify the impurities by comparing their peak areas to those of a standard curve.

Visualizing Degradation Pathways and Experimental Workflows

ADC Degradation Pathways

The following diagram illustrates the primary degradation pathways for a DM4-containing ADC.

Experimental Workflow for ADC Stability Assessment

This diagram outlines a typical workflow for assessing the stability of a DM4-containing ADC.

Intracellular Processing of DM4-ADCs

The stability of an ADC is not only critical during storage but also upon administration. The following diagram illustrates the general intracellular trafficking and payload release mechanism for an ADC, which can be influenced by the stability of the ADC and its components.

Conclusion

The stability of DM4-containing ADCs is a complex interplay of the antibody, the cytotoxic payload, and the linker chemistry. DM4-related impurities can significantly impact the stability profile of the ADC, primarily by increasing hydrophobicity and promoting aggregation. A thorough understanding of the potential degradation pathways and the implementation of a robust analytical control strategy are essential for the development of safe and effective ADC therapeutics. While direct quantitative correlations between specific DM4 impurities and stability are not always publicly available, a systematic approach to stability testing, including forced degradation studies and the use of orthogonal analytical methods, is critical for ensuring product quality.

References

- 1. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]

- 2. Miniaturized Forced Degradation of Therapeutic Proteins and ADCs by Agitation-Induced Aggregation Using Orbital Shaking of Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cytivalifesciences.com [cytivalifesciences.com]

- 4. casss.org [casss.org]

- 5. mdpi.com [mdpi.com]

- 6. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]

- 8. biopharminternational.com [biopharminternational.com]

Physicochemical Properties of Maytansinoid DM4 Impurity 2-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the deuterated Maytansinoid DM4 impurity, designated as 2-d6. Given the limited publicly available data for this specific isotopic variant, this document also extensively covers the properties and analytical methodologies of the parent compound, Maytansinoid DM4, to provide a robust framework for researchers. Maytansinoids are potent microtubule-targeting agents that have garnered significant interest in oncology, primarily as cytotoxic payloads for antibody-drug conjugates (ADCs).[1][2] The precise characterization of their impurities, including deuterated analogues used as internal standards in analytical assays, is critical for drug development and quality control.

Core Physicochemical Data

The available data for Maytansinoid DM4 Impurity 2-d6 is limited. The following table summarizes the fundamental properties that have been identified. For comparative purposes, data for the non-deuterated Maytansinoid DM4 is also included where available.

| Property | This compound | Maytansinoid DM4 |

| Molecular Formula | C₃₉H₅₀D₆ClN₃O₁₀S₂ | C₃₈H₅₄ClN₃O₁₀S |

| Molecular Weight | 832.49 | 780.37 |

| CAS Number | Not Available | 796073-69-3[3] |

| Appearance | White to off-white solid | White to off-white solid[] |

| Solubility | No data available | Soluble in DMSO, slightly soluble in chloroform (B151607) and methanol[] |

Analytical Methodologies

The quantification and characterization of maytansinoids and their impurities are predominantly achieved through chromatographic and mass spectrometric techniques. These methods are essential for pharmacokinetic studies, metabolite identification, and quality control of ADCs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of maytansinoids in biological matrices.[5][6][7]

Experimental Protocol: Quantification of DM4 in Human Plasma

This protocol is adapted from validated methods for the quantification of unconjugated DM4 and can serve as a basis for the analysis of its deuterated impurities.[5][6][7]

-

Sample Preparation:

-

Protein precipitation of plasma samples is performed, typically with acetonitrile (B52724).

-

To release DM4 from any endogenous conjugates, a reduction step is employed.

-

Solid-phase extraction is then used to clean up the sample extract.

-

-

Chromatographic Separation:

-

A reversed-phase C18 column is commonly used for separation.

-

The mobile phase often consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile.

-

-

Mass Spectrometric Detection:

-

Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Sodium adduct species are often selected for monitoring to enhance sensitivity.[5][6]

-

For deuterated standards like DM4 impurity 2-d6, specific precursor and product ion transitions would need to be determined.

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD offers a robust and more accessible alternative for the quantification of maytansinoids, particularly for in-process controls and formulation analysis.[8]

Experimental Protocol: Quantification of DM4 and its Metabolite S-methyl-DM4

This protocol provides a framework for the analysis of DM4 and related substances.[8]

-

Sample Preparation:

-

Simple protein precipitation with acetonitrile is performed.

-

The supernatant is dried and the residue is reconstituted in a suitable solvent like N,N-Dimethylacetamide (DMA).

-

-

Chromatographic Conditions:

-

An isocratic elution is performed on a reversed-phase C18 column.

-

A typical mobile phase is a mixture of acidified water and methanol (e.g., 25:75, v/v with 0.1% formic acid).

-

The column is maintained at a constant temperature, for instance, 40 °C.

-

-

Detection:

-

Quantitative analysis is performed by monitoring the absorbance at a specific wavelength, typically around 254 nm.

-

Synthesis and Structure

While a specific synthesis protocol for this compound is not publicly available, the general synthesis of maytansinoid analogues involves the modification of the maytansine (B1676224) core structure. Maytansine is a 19-member ansa macrolide that is a potent inhibitor of microtubule polymerization.[1][2] Derivatives like DM4 are synthesized to introduce a thiol group, enabling conjugation to antibodies or other delivery vehicles.[]

The structure of DM4 consists of the maytansinoid core with a N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl) side chain.[3] The "impurity 2" designation suggests a modification to this structure, and the "-d6" indicates the presence of six deuterium (B1214612) atoms, likely on a methyl or ethyl group to serve as a mass-distinguishable internal standard.

Mechanism of Action

Maytansinoids exert their potent cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[2][10]

Caption: General mechanism of action for a Maytansinoid DM4-containing ADC.

This process involves the binding of the maytansinoid to tubulin, which inhibits the formation of microtubules.[10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[11]

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of maytansinoid impurities in a research or quality control setting.

Caption: A generalized workflow for the analysis of Maytansinoid impurities.

This workflow highlights the key stages from sample preparation through to data analysis and reporting, applicable to both LC-MS/MS and HPLC-DAD methodologies. The use of a deuterated internal standard such as this compound is critical in the mass spectrometry branch of this workflow to ensure accurate quantification.

References

- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. adcreview.com [adcreview.com]

- 5. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. ricerca.unich.it [ricerca.unich.it]

- 10. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Maytansinoid DM4 impurity 2-d6 CAS number and molecular formula

An In-depth Technical Guide on Maytansinoid DM4 Impurity 2-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the deuterated maytansinoid impurity, DM4 Impurity 2-d6. The document covers its chemical identity, and while specific experimental data is not publicly available, it outlines general methodologies for the synthesis, characterization, and analysis of related maytansinoid compounds. This guide is intended to serve as a foundational resource for professionals in drug development and research.

Chemical Identity and Properties

Maytansinoid DM4 is a potent microtubule-disrupting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[][2][3] Impurities generated during its synthesis are critical to identify and characterize to ensure the safety and efficacy of the final ADC product. This compound is a deuterated form of one such impurity.

Data Presentation: Chemical Properties

Below is a summary of the available chemical information for Maytansinoid DM4, its non-deuterated Impurity 2, and the deuterated Impurity 2-d6.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Maytansinoid DM4 | 796073-69-3[3][4] | C₃₈H₅₄ClN₃O₁₀S | 780.37[3] |

| Maytansinoid DM4 Impurity 2 | 902768-55-2[5][6] | C₃₉H₅₆ClN₃O₁₀S₂ | 826.46[5][6] |

| This compound | Not available | C₃₉H₅₀D₆ClN₃O₁₀S₂ | 832.49[5] |

Note: A specific CAS number for this compound is not publicly registered. It is typically identified by the CAS number of the parent compound or by a supplier-specific catalog number.

General Experimental Protocols

While specific protocols for the synthesis and characterization of this compound are proprietary, this section outlines general methodologies based on established practices for deuterated compounds and maytansinoid derivatives.

Synthesis of Deuterated Maytansinoid Impurities

The synthesis of deuterated drug molecules, including impurities, is a key strategy for producing internal standards for pharmacokinetic studies and for potentially improving metabolic profiles.[7]

General Synthetic Approach:

The introduction of deuterium (B1214612) can be achieved through various methods, often involving late-stage C-H functionalization or the use of deuterated building blocks in the synthetic pathway.[8][9] For a complex molecule like a maytansinoid impurity, a multi-step synthesis is expected.

-

Preparation of a Suitable Precursor: The synthesis would likely begin from a known intermediate in the Maytansinoid DM4 synthesis pathway or a related maytansinoid.

-

Deuterium Labeling:

-

Using Deuterated Reagents: A common method involves using deuterated reagents, such as deuterated solvents (e.g., D₂O) or metal deuterides, to introduce deuterium at specific positions.[9]

-

Hydrogen Isotope Exchange (HIE): This technique, often catalyzed by a metal, allows for the direct exchange of hydrogen atoms with deuterium from a deuterium source.[9]

-

-

Completion of the Synthesis: Following the labeling step, further chemical modifications would be carried out to arrive at the final structure of the deuterated impurity.

-

Purification: The final product would be purified using standard chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the desired compound with high purity.

Characterization of Maytansinoid Derivatives

The structural confirmation and purity assessment of a synthesized compound like this compound would involve a combination of analytical techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, which would show a mass increase corresponding to the incorporation of six deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would be used for structural elucidation. In the ¹H NMR spectrum, the disappearance of signals at the sites of deuteration would confirm the location of the labels.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound and to quantify it against a reference standard.

Bioanalysis of Maytansinoids from Biological Matrices

For ADCs utilizing maytansinoid payloads, it is crucial to quantify the amount of free payload in circulation. The following protocol outlines a general workflow for the LC-MS/MS analysis of maytansinoids like DM4 in human plasma.

-

Sample Preparation:

-

Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

-

Reduction: A reducing agent is used to cleave any disulfide bonds that may have formed between the thiol-containing maytansinoid and plasma proteins or other molecules.

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected into an HPLC system for separation of the analyte from other components.

-

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. A deuterated internal standard, such as the title compound, is ideal for accurate quantification.

-

Visualizations

The following diagrams illustrate the mechanism of action of maytansinoids and a typical workflow for their analysis.

Figure 1: Mechanism of action for a Maytansinoid DM4-containing ADC.

Figure 2: General workflow for the bioanalysis of maytansinoid payloads.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. adcreview.com [adcreview.com]

- 5. Maytansinoid DM4-d6 - CAS - 796073-69-3 (non-labelled) | Axios Research [axios-research.com]

- 6. tlcstandards.com [tlcstandards.com]

- 7. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Methodological & Application

Application Note: High-Sensitivity Bioanalysis of Maytansinoid DM4 Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoid DM4 is a potent microtubule-targeting agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The efficacy and safety of DM4-containing ADCs are critically dependent on their pharmacokinetic properties, including the systemic exposure to the unconjugated, or "free," DM4. Accurate quantification of free DM4 in biological matrices is therefore essential during drug development. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] A key component of a robust LC-MS bioanalytical method is the use of an appropriate internal standard (IS) to compensate for variability in sample preparation and instrument response.[2]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the most suitable for quantitative LC-MS analysis.[2] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and co-ionization behavior allows for accurate correction of matrix effects and other sources of analytical variability.[3] This application note describes a detailed protocol for the quantification of Maytansinoid DM4 in human plasma using Maytansinoid DM4-d6 as an internal standard.

Signaling Pathways and Experimental Workflow

The accurate quantification of DM4 is crucial for understanding the in-vivo behavior of ADCs. The following diagram illustrates the process of ADC administration, circulation, and the subsequent release of the DM4 payload, which is the analyte of interest in this protocol.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of DM4 and its Process-Related Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of the potent cytotoxic agent DM4 and its process-related impurities. Maytansinoid DM4 is a critical component of several antibody-drug conjugates (ADCs) currently in development. Ensuring the purity of DM4 is paramount for the safety and efficacy of these novel therapeutics. This application note provides a complete protocol, including sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it outlines a systematic approach to method development for related impurities, ensuring robust quality control throughout the drug development lifecycle.

Introduction

Maytansinoid DM4, a derivative of maytansine, is a potent microtubule-targeting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] ADCs are designed to selectively deliver highly potent drugs to cancer cells, and the purity of the payload is a critical quality attribute. Process-related impurities in the DM4 drug substance can impact the safety and efficacy of the final ADC product. Therefore, a sensitive and specific analytical method is required to detect and quantify these impurities.

This application note describes a reverse-phase LC-MS/MS method for the quantification of DM4 and its known process-related impurities. The method is designed to be readily implemented in a drug development setting, providing the necessary accuracy and precision for quality control and stability testing.

Mechanism of Action of DM4

DM4 exerts its cytotoxic effect by inhibiting tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Figure 1: DM4 Mechanism of Action Pathway.

Experimental Protocols

Materials and Reagents

-

DM4 reference standard (various suppliers)

-

DM4 impurity reference standards (e.g., Axios Research, MedChemExpress)[2][3]

-

Acetonitrile (B52724) (HPLC grade or higher)

-

Methanol (HPLC grade or higher)

-

Water (HPLC grade or higher)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Internal Standard (IS): An appropriate structural analog of DM4, such as ansamitocin P-3, can be used.[4]

Standard and Sample Preparation

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve DM4 and each impurity standard in an appropriate solvent (e.g., DMSO or methanol) to prepare individual stock solutions.

Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards at concentrations ranging from approximately 0.1 ng/mL to 1000 ng/mL. The exact range should be determined during method validation.

Sample Preparation (for Drug Substance): Accurately weigh and dissolve the DM4 drug substance in the same diluent as the working standards to achieve a final concentration within the calibration range.

Figure 2: Sample Preparation Workflow.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and can be optimized for specific instruments and impurities.

Table 1: Chromatographic Conditions

| Parameter | Recommended Condition |

| LC System | High-performance or Ultra-high-performance liquid chromatography system |

| Column | C18 or PFP column (e.g., Thermo Hypersil Gold PFP, Phenomenex Kinetex C18)[4] |

| Column Dimensions | 50-100 mm length, 2.1 mm internal diameter, <3 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of DM4 and all known impurities (see example below) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Example Gradient Program:

| Time (min) | %B |

| 0.0 | 30 |

| 1.0 | 30 |

| 8.0 | 95 |

| 9.0 | 95 |

| 9.1 | 30 |

| 12.0 | 30 |

Table 2: Mass Spectrometry Conditions

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | Instrument dependent, typically 400-550 °C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

MRM Transitions

MRM transitions for DM4 have been previously reported.[4] For impurities, the precursor and product ions will need to be determined by infusing the individual impurity standards into the mass spectrometer. The most intense and specific transitions should be selected for quantification (quantifier) and confirmation (qualifier).

Table 3: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| DM4 | 780.3 | 216.1 | Optimize on instrument | Quantifier[4] |

| 780.3 | To be determined | Optimize on instrument | Qualifier | |

| Impurity 1 | To be determined | To be determined | Optimize on instrument | Molecular Formula: C₃₉H₅₆ClN₃O₁₀S₂[2] |

| Impurity 2 | To be determined | To be determined | Optimize on instrument | Molecular Formula: C₃₉H₅₆ClN₃O₁₀S₂ |

| Impurity 3 | To be determined | To be determined | Optimize on instrument | Molecular Formula: C₃₉H₅₆ClN₃O₁₀S[3] |

| Impurity 4 | To be determined | To be determined | Optimize on instrument | Molecular Formula: C₃₉H₅₆ClN₃O₁₀S₂ |

| IS (Ansamitocin P-3) | 635.2 | 547.2 | Optimize on instrument | Example IS[4] |

Note: The exact m/z values for impurities need to be determined experimentally based on their chemical structures.

Method Validation

A full method validation should be performed according to ICH guidelines, including the following parameters:

-

Specificity: Absence of interference from diluents and other potential impurities at the retention times of the analytes of interest.

-

Linearity and Range: A linear response should be demonstrated over the intended concentration range, with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QC samples, ±20% at the LLOQ).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The method's performance should be evaluated under small, deliberate variations in method parameters (e.g., column temperature, flow rate, mobile phase composition).

-

Stability: The stability of the analytes in the sample matrix and in prepared solutions should be assessed under various storage conditions.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison and reporting.

Table 4: Example Quantification Data Summary

| Sample ID | DM4 (ng/mL) | Impurity 1 (%) | Impurity 2 (%) | Impurity 3 (%) | Impurity 4 (%) | Total Impurities (%) |

| Batch 001 | 995.2 | 0.08 | < LOQ | 0.12 | < LOQ | 0.20 |

| Batch 002 | 992.5 | 0.10 | 0.05 | 0.15 | < LOQ | 0.30 |

| Batch 003 | 996.1 | 0.07 | < LOQ | 0.10 | 0.06 | 0.23 |

Note: Impurity levels are often reported as a percentage relative to the main component.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of DM4 and its process-related impurities. The detailed protocol and method development guidelines will enable researchers and drug development professionals to implement effective quality control strategies for DM4, ensuring the safety and consistency of ADCs in which it is a key component. Further optimization and validation of the method for specific impurities and matrices are recommended to ensure compliance with regulatory requirements.

References

Application Note: Protocol for Quantifying Maytansinoid Impurities in ADC Formulations